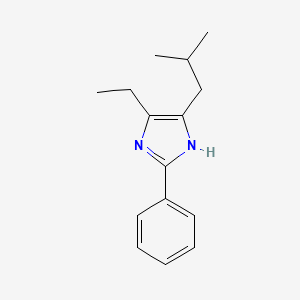![molecular formula C12H16BrO3P B14605153 Diethyl [2-(4-bromophenyl)ethenyl]phosphonate CAS No. 60585-76-4](/img/structure/B14605153.png)
Diethyl [2-(4-bromophenyl)ethenyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [2-(4-bromophenyl)ethenyl]phosphonate is an organophosphorus compound with the molecular formula C10H14BrO3P. It is characterized by the presence of a bromophenyl group attached to an ethenyl phosphonate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl [2-(4-bromophenyl)ethenyl]phosphonate typically involves the reaction of diethyl phosphite with 4-bromobenzaldehyde under basic conditions. The reaction proceeds via a Horner-Wadsworth-Emmons (HWE) reaction, which is a well-known method for the formation of carbon-carbon double bonds. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl [2-(4-bromophenyl)ethenyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as triethylamine (TEA) or pyridine.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Diethyl [2-(4-bromophenyl)ethyl]phosphonate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl [2-(4-bromophenyl)ethenyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds through the HWE reaction.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is employed in the production of materials with specific properties, such as flame retardants and plasticizers
Mecanismo De Acción
The mechanism of action of diethyl [2-(4-bromophenyl)ethenyl]phosphonate involves its reactivity as a phosphonate ester. The compound can participate in nucleophilic addition and substitution reactions due to the presence of the phosphonate group. The bromophenyl group also allows for further functionalization through electrophilic aromatic substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Diethyl [2-(4-bromophenyl)ethyl]phosphonate: Similar structure but with an ethyl group instead of an ethenyl group.
Diethyl [2-(4-chlorophenyl)ethenyl]phosphonate: Similar structure but with a chlorine atom instead of a bromine atom.
Diethyl [2-(4-methylphenyl)ethenyl]phosphonate: Similar structure but with a methyl group instead of a bromine atom
Uniqueness: Diethyl [2-(4-bromophenyl)ethenyl]phosphonate is unique due to the presence of the bromine atom, which can be readily substituted with various nucleophiles, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound in synthetic organic chemistry .
Propiedades
Número CAS |
60585-76-4 |
|---|---|
Fórmula molecular |
C12H16BrO3P |
Peso molecular |
319.13 g/mol |
Nombre IUPAC |
1-bromo-4-(2-diethoxyphosphorylethenyl)benzene |
InChI |
InChI=1S/C12H16BrO3P/c1-3-15-17(14,16-4-2)10-9-11-5-7-12(13)8-6-11/h5-10H,3-4H2,1-2H3 |
Clave InChI |
PFUHHZRKEHMXAV-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C=CC1=CC=C(C=C1)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)
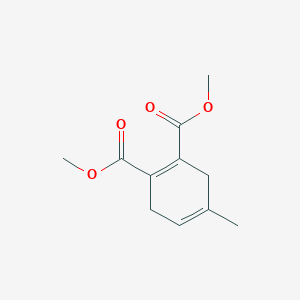
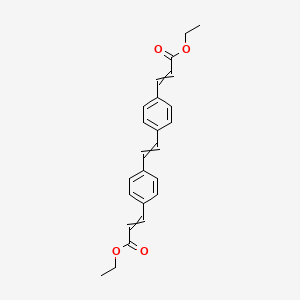
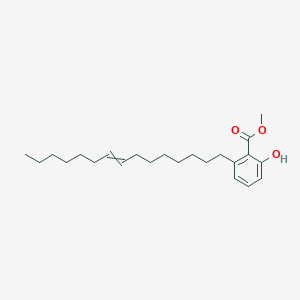
![4-Ethylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14605106.png)

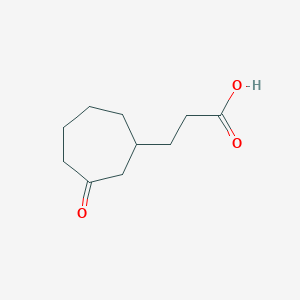
![1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium](/img/structure/B14605122.png)
![Methanesulfonic acid--[(1R,2S)-cycloheptane-1,2-diyl]dimethanol (2/1)](/img/structure/B14605125.png)
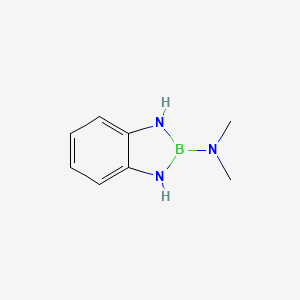
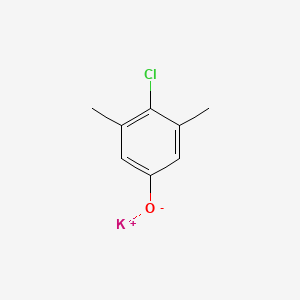
![3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine](/img/structure/B14605145.png)
